2-(2,6-Dinitrophenylamino)ethanol

Description

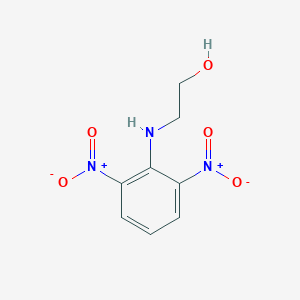

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dinitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-5-4-9-8-6(10(13)14)2-1-3-7(8)11(15)16/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVZLKQKTUZDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633365 | |

| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16242-42-5 | |

| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,6 Dinitrophenylamino Ethanol and Analogues

Retrosynthetic Analysis of 2-(2,6-Dinitrophenylamino)ethanol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors.

Key Disconnections and Precursors

The most logical disconnection for this compound is at the C-N bond between the phenyl ring and the nitrogen atom of the ethanolamine (B43304) moiety. This disconnection is based on the principles of nucleophilic aromatic substitution, where an amine can displace a suitable leaving group on an activated aromatic ring.

This retrosynthetic step leads to two key precursors:

An activated 2,6-dinitrophenyl ring with a good leaving group (X) at the 1-position. The most common precursor is 1-chloro-2,6-dinitrobenzene due to its commercial availability and reactivity. Other halogens (F, Br, I) can also serve as leaving groups.

Ethanolamine (2-aminoethanol) , which acts as the nucleophile.

The forward reaction, therefore, involves the reaction of 1-chloro-2,6-dinitrobenzene with ethanolamine.

Strategic Considerations for Regioselectivity and Yield Optimization

The success of the synthesis hinges on several strategic considerations to ensure high regioselectivity and optimize the yield.

Activation of the Aromatic Ring: The two nitro groups at the ortho positions to the leaving group are crucial. These strong electron-withdrawing groups activate the benzene (B151609) ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, a resonance-stabilized intermediate formed during the SNAr reaction. pressbooks.pub This stabilization lowers the activation energy of the reaction.

Regioselectivity: The synthesis of the 2,6-dinitro isomer requires starting with a regiochemically pure precursor like 1-chloro-2,6-dinitrobenzene. The nitration of chlorobenzene (B131634) typically produces a mixture of isomers, with the 2,4- and 4-chloro-1,3-dinitrobenzene isomers often being the major products. Therefore, careful purification of the starting material is essential to obtain the desired 2,6-disubstituted product. The synthesis of 2,6-dinitroaniline (B188716) from 4-chloro-3,5-dinitrobenzenesulfonate (B11063583) highlights a multi-step approach to achieve the desired regiochemistry. orgsyn.org

Reaction Conditions: The choice of solvent, base, and temperature plays a significant role in optimizing the yield. Aprotic polar solvents are often employed to facilitate the reaction. The use of an excess of the amine nucleophile can also drive the reaction to completion.

Development of Novel Synthetic Routes to this compound

While the direct reaction of 1-chloro-2,6-dinitrobenzene with ethanolamine is the most straightforward approach, other multi-step sequences and alternative starting materials can be considered.

Multi-Step Reaction Sequences and Intermediate Characterization

A plausible multi-step synthesis could involve the nitration of a suitable precursor followed by the introduction of the aminoethanol side chain. For instance, one could envision a route starting from a less substituted benzene derivative.

A hypothetical multi-step synthesis could be:

Nitration: Dinitration of a substituted phenol (B47542) to yield 2,6-dinitrophenol (B26339).

Conversion to a better leaving group: The hydroxyl group of 2,6-dinitrophenol could be converted to a better leaving group, such as a tosylate.

Nucleophilic Substitution: Reaction of the tosylated intermediate with ethanolamine to yield the final product.

The characterization of intermediates in such a sequence would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of each intermediate by analyzing the chemical shifts, coupling constants, and integration of the signals.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, such as nitro groups (strong absorptions around 1520-1560 cm-1 and 1345-1385 cm-1), hydroxyl groups (broad absorption around 3200-3600 cm-1), and N-H bonds.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intermediates and the final product, further confirming their identity.

Exploration of Alternative Starting Materials

The exploration of alternative starting materials can offer advantages in terms of availability, cost, and reactivity.

Varying the Leaving Group: While chlorine is a common leaving group, other halogens can be used. The order of reactivity for the leaving group in SNAr reactions is typically F > Cl > Br > I. Therefore, using 1-fluoro-2,6-dinitrobenzene could potentially lead to faster reaction rates or allow for milder reaction conditions.

Alternative Nucleophiles: While ethanolamine is the direct precursor, one could explore the use of other bifunctional nucleophiles followed by a subsequent modification. For example, reacting 1-chloro-2,6-dinitrobenzene with 2-(2-aminoethoxy)ethanol (B1664899) could introduce a longer linker. google.com

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the solvent, the presence or absence of a base, temperature, and reaction time. Based on studies of similar nucleophilic aromatic substitution reactions for the synthesis of nitroaniline derivatives, the following conditions can be considered for optimization.

| Parameter | Variation | Expected Outcome |

| Solvent | n-Butanol, Ethanol (B145695), DMF, DMSO | The choice of solvent can significantly affect the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are generally effective for SNAr reactions. |

| Base | None, Et3N, K2CO3 | The addition of a non-nucleophilic base can neutralize the HCl formed during the reaction, preventing the protonation of the ethanolamine and potentially increasing the reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. For the synthesis of a similar compound, 2-((2-nitrophenyl)amino)ethanol, the reaction was carried out under reflux in n-butanol. |

| Reaction Time | 1 to 24 hours | The optimal reaction time needs to be determined experimentally to ensure complete conversion of the starting material while minimizing the formation of byproducts. |

| Catalyst | None, Phase Transfer Catalyst | In some cases, a phase transfer catalyst can be employed to facilitate the reaction between reactants in different phases. |

Table 1: Parameters for Optimization of this compound Synthesis

For example, a typical laboratory-scale synthesis of a related compound, 2-((2-nitrophenyl)amino)ethanol, involved heating a solution of 1-chloro-2-nitrobenzene (B146284) and an excess of 2-aminoethanol in n-butanol under reflux for 6 hours, which resulted in a 75% yield. Similar conditions, with appropriate adjustments, could be applied to the synthesis of this compound.

Solvent Effects on Reaction Efficacy and Purity

The choice of solvent plays a pivotal role in the efficacy and purity of this compound synthesis. The reaction, a nucleophilic aromatic substitution, is significantly influenced by the solvent's ability to stabilize the intermediate Meisenheimer complex. semanticscholar.org

In the synthesis of related dinitrobenzene derivatives, the reactivity sequence has been observed to be in the order of Dimethyl Sulfoxide (DMSO) > Acetonitrile (MeCN) > Methanol (MeOH). semanticscholar.org This trend highlights the superior performance of polar aprotic solvents like DMSO in facilitating such reactions. semanticscholar.orgccsenet.org These solvents are effective at solvating the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. The formation of a zwitterionic intermediate is often the rate-determining step, and the solvent's ability to stabilize this intermediate is crucial. semanticscholar.orgccsenet.orgresearchgate.net

Hydrogen-bond donor (HBD) solvents can also influence the reaction mechanism. In some cases, these solvents can assist in the departure of the leaving group, making the formation of the intermediate the rate-determining step. rsc.org The polarity and hydrogen bonding capacity of the solvent system are therefore critical parameters that must be optimized to achieve high yields and purity. For instance, in the synthesis of 2-(2,4-dinitrophenoxy)ethanol, a related compound, ethylene (B1197577) glycol is used as both a reactant and a solvent.

Interactive Table: Solvent Effects on Nucleophilic Aromatic Substitution

| Solvent | Type | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | semanticscholar.org |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate | semanticscholar.org |

| Methanol (MeOH) | Polar Protic | Low | semanticscholar.org |

| Toluene | Aprotic | Varies | rsc.org |

| Benzene | Aprotic | Varies | rsc.org |

Temperature and Pressure Influence on Synthetic Outcomes

Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. For the synthesis of the related compound 2-(2,4-dinitrophenoxy)ethanol, the reaction is conducted at an elevated temperature of 65°C to ensure a reasonable reaction rate. Similarly, the synthesis of other dinitrophenoxy ethanols specifies a reaction temperature of 85°C. researchgate.net

Microwave-assisted synthesis has emerged as a technique that utilizes elevated temperatures to significantly reduce reaction times. mdpi.com For example, the synthesis of 2,6-dinitrophenol can be achieved at 80°C under microwave irradiation, shortening the reaction time to 40-50 minutes. chemicalbook.com

While the influence of pressure is less commonly detailed in standard laboratory syntheses of this compound, it can be a factor in certain specialized applications or large-scale industrial processes. However, for most research contexts, the reactions are typically carried out at atmospheric pressure.

Catalyst Screening and Mechanism in this compound Formation

The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves the addition of the nucleophile (ethanolamine) to the electron-deficient aromatic ring of a 2,6-dinitrophenyl derivative, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The rate-limiting step can be either the formation of this intermediate or the subsequent departure of the leaving group. semanticscholar.orgresearchgate.net

While many SNAr reactions involving highly activated substrates like dinitrobenzene derivatives can proceed without a catalyst, the choice of base or catalyst can be crucial. semanticscholar.orgccsenet.org For instance, in the synthesis of a similar compound, sodium carbonate (Na2CO3) is used as a catalyst. researchgate.net In other related syntheses, bases like sodium hydroxide (B78521) are employed to deprotonate the nucleophile, thereby increasing its reactivity. researchgate.net The synthesis of 2,6-xylenol, for example, utilizes a magnesium oxide catalyst. google.com

The reaction mechanism is also influenced by steric hindrance and the basicity of the leaving group. researchgate.net The presence of two nitro groups in the ortho and para positions to the leaving group is essential for activating the ring towards nucleophilic attack.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. researchgate.nethilarispublisher.com These principles focus on aspects like waste prevention, atom economy, and the use of safer solvents and reagents. wjarr.com

Atom Economy and Waste Reduction Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comrsc.orgnih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. nih.gov

In the context of this compound synthesis, which is a substitution reaction, a key strategy for improving atom economy and reducing waste is the careful selection of reactants and reaction conditions to minimize the formation of side products. rsc.org While the inherent atom economy of a substitution reaction is less than 100%, process optimization can significantly reduce waste generation. wordpress.comnih.gov

Use of Sustainable Solvents and Reagents

The choice of solvents is a major focus in green chemistry, as traditional volatile organic solvents (VOCs) pose environmental and health risks. wjarr.comrsc.org The ideal green solvent is one that is non-toxic, derived from renewable resources, and easily recycled. rsc.org Water is often considered a green solvent, and its use in biphasic catalysis is an industrially attractive methodology. rsc.org

For the synthesis of this compound and its analogs, exploring the use of greener solvents such as water, ethanol, or supercritical fluids could significantly improve the environmental profile of the process. rsc.orgjddhs.com Additionally, the use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and eco-friendly alternative to traditional chemical catalysts, often operating under mild conditions and reducing energy consumption. jddhs.com The development of solvent-free synthesis methods, such as mechanochemical grinding, is another promising avenue for reducing waste. mdpi.com

Scale-Up Considerations for this compound Production in Research Contexts

Scaling up the synthesis of this compound from the laboratory bench to a larger research scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.netresearchgate.net

Key considerations include:

Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. The reactor design must allow for efficient heat dissipation to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for maintaining a consistent reaction rate and preventing the formation of localized hot spots or areas of high concentration.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and generate large volumes of waste on a larger scale. Alternative purification methods like crystallization or distillation may be more practical.

Safety: A thorough safety assessment is essential to identify and mitigate potential hazards associated with handling larger quantities of chemicals.

The development of a robust and scalable process often involves a detailed study of reaction kinetics and thermodynamics to understand the impact of various parameters on the reaction outcome. researchgate.net

Interactive Table: Scale-Up Challenges and Solutions

| Challenge | Potential Solution |

|---|---|

| Heat Management | Use of a jacketed reactor with a circulating coolant, controlled addition of reagents. |

| Mixing | Employing efficient overhead stirrers, baffles within the reactor. |

| Purification | Developing a crystallization procedure to replace chromatography. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,6 Dinitrophenylamino Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,6-Dinitrophenylamino)ethanol

No experimental NMR data for this compound is publicly available.

1D and 2D NMR Techniques for Proton, Carbon, and Heteroatom Assignments

A detailed assignment of proton, carbon, and heteroatom signals using 1D and 2D NMR techniques is not possible without experimental spectra.

Conformational Analysis via NMR Spectroscopic Data

Conformational analysis based on NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations, cannot be performed without the relevant experimental spectra.

Vibrational Spectroscopy of this compound

No experimental FTIR or Raman spectra for this compound are publicly available.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Identification of functional groups through FTIR spectroscopy is not possible without an experimental spectrum.

Raman Spectroscopy for Molecular Vibrational Modes and Structural Insights

Analysis of molecular vibrational modes and structural features using Raman spectroscopy cannot be conducted without experimental data.

Mass Spectrometry (MS) of this compound

No experimental mass spectrometry data for this compound is publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C8H9N3O5, the theoretical exact mass can be calculated. Experimental HRMS analysis provides a measured value that can be compared to the theoretical mass, confirming the compound's identity.

| Ion | Theoretical m/z |

| [M+H]+ | 228.0615 |

This table displays the theoretical exact mass for the protonated molecule of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the structural components of a molecule by inducing fragmentation and analyzing the resulting ions. In the case of this compound, the fragmentation pattern helps to identify characteristic structural motifs. The molecule typically undergoes cleavage at specific bonds, leading to the formation of stable fragment ions. Common fragmentation pathways include the loss of the ethanol (B145695) group and nitro groups.

X-ray Diffraction (XRD) Studies of this compound

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray diffraction (PXRD) is utilized to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties. While detailed polymorphic studies on this compound are not extensively reported, PXRD can be used to confirm the crystalline phase of a synthesized batch and compare it to known standards.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π → π* and n → π* electronic transitions within the dinitrophenyl chromophore. The position and intensity of these bands are sensitive to the solvent environment, reflecting the influence of solvent polarity on the molecule's electronic structure.

| Solvent | λmax (nm) |

| Ethanol | 350, 425 |

| Acetonitrile | 348, 420 |

This table shows the maximum absorption wavelengths (λmax) for this compound in different solvents.

Fluorescence and Phosphorescence Studies for Excited State Dynamics

The excited-state dynamics of this compound have been a subject of limited investigation, with a notable absence of comprehensive fluorescence and phosphorescence data in publicly accessible scientific literature. The inherent electronic structure of nitroaromatic compounds often leads to efficient non-radiative decay pathways, which can significantly quench or complicate the observation of luminescence phenomena.

Generally, the presence of the dinitrophenyl group, a strong electron-withdrawing moiety, is expected to heavily influence the photophysical properties of the molecule. The nitro groups are well-known to promote intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), a process that can diminish fluorescence intensity. Furthermore, the likelihood of intramolecular charge transfer (ICT) from the amino ethanol portion to the dinitrophenyl ring upon photoexcitation could play a significant role in the excited-state deactivation processes.

While specific experimental data for this compound is not available, studies on analogous nitroaromatic amines suggest that any observable fluorescence would likely be weak and characterized by a large Stokes shift, indicative of a substantial change in geometry or electronic distribution in the excited state compared to the ground state. The solvent environment would also be expected to have a profound impact on the emission properties, with polar solvents potentially stabilizing charge-separated excited states and influencing the rates of radiative and non-radiative decay.

Phosphorescence, if it were to be observed, would provide valuable insight into the triplet state characteristics of this compound. Such measurements, typically conducted at low temperatures in a rigid matrix to minimize vibrational quenching, could reveal the energy of the lowest triplet state (T₁) and its lifetime. This information is crucial for understanding the potential for photochemical reactions or energy transfer processes involving the triplet state.

The lack of detailed fluorescence and phosphorescence data for this compound highlights an area ripe for future research. Such studies would be invaluable for a complete understanding of its photophysical behavior and for exploring its potential applications in areas such as fluorescent probes or photosensitizers, where a thorough characterization of the excited-state dynamics is paramount.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific theoretical and computational investigations focused solely on the chemical compound this compound.

Further research and publication in the field of computational chemistry would be necessary to generate the specific data required for a thorough theoretical analysis of this compound.

Theoretical and Computational Investigations of 2 2,6 Dinitrophenylamino Ethanol

Prediction of Spectroscopic Signatures

Computational NMR Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This predictive capability is invaluable for structure elucidation and for corroborating experimental findings. The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO).

For a representative analysis, studies on related dinitrophenyl compounds often employ the B3LYP functional with a basis set such as 6-311++G(d,p). The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

While specific data for 2-(2,6-dinitrophenylamino)ethanol is absent, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on calculations performed on analogous structures, is presented below. These values are illustrative of what a computational study would yield.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for a Dinitrophenylaminoethanol Analogue

| Atom No. (example) | Predicted ¹H Shift | Atom No. (example) | Predicted ¹³C Shift |

| H (N-H) | 8.90 | C (C-NO₂) | 148.5 |

| H (Aromatic) | 8.25 | C (Aromatic) | 137.0 |

| H (Aromatic) | 7.10 | C (Aromatic) | 125.5 |

| H (CH₂-N) | 3.60 | C (CH₂-N) | 45.2 |

| H (CH₂-O) | 3.90 | C (CH₂-O) | 60.1 |

| H (O-H) | 4.50 |

Note: The data in this table is representative and derived from general knowledge of similar compounds, not from a specific computational study of this compound.

Theoretical Vibrational Spectra and Band Assignments

Theoretical vibrational spectroscopy, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies at the optimized geometry, researchers can assign specific vibrational modes to the observed spectral bands. These assignments are crucial for understanding molecular structure and bonding.

For analogous nitroaromatic compounds, computational studies have successfully assigned key vibrational modes. researchgate.net For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups, the N-H stretching, and various C-H and C-C aromatic ring vibrations are of primary interest.

A typical computational approach would involve a frequency calculation at the B3LYP/6-31G(d,p) level of theory. The predicted frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical level.

Table 2: Representative Theoretical Vibrational Frequencies and Assignments for a Dinitrophenylamino Analogue

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | O-H stretching |

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) aromatic | 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretching |

| ν_as(NO₂) | 1530 | Asymmetric NO₂ stretching |

| ν_s(NO₂) | 1340 | Symmetric NO₂ stretching |

| δ(N-H) | 1620 | N-H bending |

| ν(C-N) | 1280 | C-N stretching |

Note: The data is illustrative, based on findings for related nitroaromatic compounds. researchgate.net

Electronic Spectra Modeling for Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. These calculations provide insights into the electronic transitions between molecular orbitals, helping to explain the color and photochemical properties of a compound.

In studies of related nitrophenyl derivatives, TD-DFT calculations, often at the B3LYP/Midi! or similar level, are used to predict the excitation energies and oscillator strengths of the primary electronic transitions. lookchem.com For dinitrophenylamino compounds, the key transitions are typically π → π* and n → π* in nature, often involving the nitro groups and the aromatic ring. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Illustrative TD-DFT Predicted Excitation Energies (λ_max) and Transitions for a Dinitrophenylamino Analogue

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 410 | 0.15 | n → π* (HOMO → LUMO) |

| S₀ → S₂ | 355 | 0.45 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 280 | 0.20 | π → π* (Aromatic ring) |

Note: This table represents typical results for dinitrophenyl derivatives and is intended for illustrative purposes. lookchem.com

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides a powerful lens to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Transition State Analysis for Key Reactions Involving this compound

A key reaction for N-aryl amino acids and related compounds is base-catalyzed intramolecular cyclization. nih.govresearchgate.net For a molecule like this compound, a plausible reaction would be an intramolecular nucleophilic aromatic substitution (SₙAr) where the hydroxyl group attacks the nitro-activated aromatic ring, or cyclization involving the amino group.

Computational chemists locate the transition state (TS) for such a reaction on the potential energy surface. A TS is a first-order saddle point, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are used to verify the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. DFT methods are well-suited for locating these critical points. Studies on the cyclization of N-(2,4-dinitrophenyl)amino acids have successfully used DFT to model these reaction pathways. nih.govresearchgate.net

Energetics and Kinetics of Proposed Pathways

Once the stationary points (reactants, transition states, intermediates, and products) on a reaction pathway are located, their relative energies can be calculated to determine the reaction's thermodynamic and kinetic feasibility. The activation energy (Eₐ) is the energy difference between the reactant and the transition state, which governs the reaction rate.

Structure-Property Relationship Derivations using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or physical properties. mdpi.com

For dinitrophenyl derivatives, QSAR studies have been employed to understand their biological activities, such as antiprotozoal or anti-Alzheimer effects. nih.govacs.orgd-nb.info These models rely on a variety of calculated molecular descriptors:

Electronic Descriptors: Charges on atoms, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Eₛ). acs.org

Hydrophobic Descriptors: The partition coefficient (log P), which can be calculated computationally. nih.govacs.org

Topological Descriptors: Indices that describe molecular connectivity and shape.

A typical QSAR/QSPR study involves calculating a large number of these descriptors for a series of related compounds and then using statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model. mdpi.com For example, a QSAR equation might relate the biological activity (log(1/IC₅₀)) to a combination of log P and steric factors, providing a quantitative understanding of the structure-property relationship. nih.govacs.org

Reactivity and Reaction Mechanisms of 2 2,6 Dinitrophenylamino Ethanol

Nucleophilic and Electrophilic Reactivity Studies

The electronic nature of the 2,6-dinitrophenyl group profoundly influences the reactivity of the entire molecule. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring highly susceptible to nucleophilic attack while simultaneously modulating the nucleophilicity and acidity of the amino and hydroxyl groups.

The 2,6-dinitrophenyl system is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The presence of two nitro groups ortho and para to the position of substitution effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. Consequently, 2-(2,6-dinitrophenylamino)ethanol is readily synthesized by the reaction of a 1-halo-2,6-dinitrobenzene (e.g., 1-chloro- or 1-fluoro-2,6-dinitrobenzene) with ethanolamine (B43304). In this reaction, the amino group of ethanolamine acts as the nucleophile, displacing the halide leaving group from the aromatic ring.

While the formation of the molecule is a classic example of an SNAr reaction, the displacement of the 2-(amino)ethanol group by another nucleophile is also mechanistically plausible, although less commonly explored. Such a reaction would require a strong nucleophile to attack the electron-deficient C1 position of the benzene (B151609) ring, leading to the expulsion of the aminoethanol moiety.

The amino and hydroxyl groups of the side chain exhibit their characteristic reactivities, although these are influenced by the attached dinitrophenyl ring.

Amino Group Reactivity : The secondary amine (N-H) is acidic due to the electron-withdrawing nature of the aromatic ring. It can be deprotonated by a suitable base to form an anion, which can then participate in further reactions. The amino group can undergo acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. Reductive alkylation of the secondary amine is also a potential transformation researchgate.net.

Hydroxyl Group Reactivity : The primary alcohol is a versatile functional group that can undergo a range of transformations. It can be esterified by reacting with carboxylic acids or their derivatives (like acyl chlorides) to form esters researchgate.net. Etherification is also possible under appropriate conditions. Derivatizing agents that target hydroxyl groups, such as those containing sulfonyl chloride or isocyanate functionalities, can be used to modify this part of the molecule stackexchange.com.

Intramolecular Reactions : The proximity of the amino and hydroxyl groups to the ortho-nitro groups allows for the possibility of intramolecular cyclization reactions. Analogous to the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids, which form benzimidazole-N-oxides, this compound could potentially undergo similar intramolecular condensation, particularly involving one of the ortho-nitro groups, to form heterocyclic structures.

Redox Chemistry of the Nitro Groups

The two nitro groups are the primary sites of redox activity in the molecule. They can be readily reduced under various conditions, while their oxidation is significantly more challenging.

The reduction of polynitroaromatic compounds can yield a variety of products, including nitroamines, diamines, and hydroxylamines, depending on the reagents and conditions employed. For N-substituted 2,6-dinitroanilines, there is a notable regioselectivity in the reduction process.

With reducing agents like ammonium sulfide or sodium sulfide (the Zinin reduction), there is a strong preference for the selective reduction of one nitro group that is ortho to the amino substituent echemi.comspcmc.ac.insemanticscholar.org. This selectivity is attributed to the directing effect of the existing amino group. Therefore, the partial reduction of this compound is expected to primarily yield 2-(2-amino-6-nitrophenylamino)ethanol.

More vigorous reduction methods, such as catalytic hydrogenation using catalysts like Pt/C or Raney Nickel, or using metals in acidic media (e.g., Sn/HCl), will typically reduce both nitro groups completely to afford the corresponding diamine, 2-(2,6-diaminophenylamino)ethanol rsc.org.

| Reducing Agent/System | Typical Conditions | Expected Major Product | Selectivity |

|---|---|---|---|

| Na₂S or (NH₄)₂S in aqueous/alcoholic solution | Mild heating | 2-(2-Amino-6-nitrophenylamino)ethanol | Selective reduction of one ortho nitro group |

| SnCl₂ in HCl | Heating | 2-(2-Amino-6-nitrophenylamino)ethanol | Generally selective for one nitro group |

| H₂ with Pd/C or Pt/C catalyst | Room temperature, atmospheric or elevated pressure | 2-(2,6-Diaminophenylamino)ethanol | Complete reduction of both nitro groups |

| Fe or Sn in acidic medium (e.g., HCl) | Reflux | 2-(2,6-Diaminophenylamino)ethanol | Complete reduction of both nitro groups |

The oxidation process for anilines generally involves the removal of an electron from the nitrogen atom's lone pair to form a radical cation, which can then undergo further reactions like dimerization or coupling. For dinitroanilines, this process is significantly more difficult due to the electron-withdrawing nitro groups, which destabilize the resulting positive charge. This is reflected in their high, positive oxidation potentials compared to simple aniline mdpi.com. For example, the anodic oxidation of 2,4-dinitroaniline can lead to the formation of 2,2′,4,4′-tetranitroazobenzene researchgate.net.

| Compound | Experimental Eₚₐ (V vs. Ag/AgCl) | Calculated Eₒₓ (V vs. SHE) |

|---|---|---|

| Aniline | 0.9161 | 1.0854 |

| 2-Nitroaniline | 1.5473 | 1.6911 |

| 4-Nitroaniline | 1.5719 | 1.6844 |

| 2,4-Dinitroaniline | 2.1061 | 2.3424 |

| 2,6-Dinitro-4-methylaniline | 1.8677 | 2.0529 |

The data indicates that introducing nitro groups makes the aniline core much more resistant to oxidation. It can be inferred that this compound would also possess a high oxidation potential, with oxidation likely occurring at the amino nitrogen rather than the nitro groups or the hydroxyl group under typical electrochemical conditions.

Intermolecular Interactions and Self-Assembly of this compound

The structure of this compound contains multiple sites capable of engaging in strong intermolecular interactions, which dictate its solid-state packing and potential for self-assembly. The key functionalities involved are the N-H group (hydrogen bond donor), the O-H group (hydrogen bond donor and acceptor), the nitro groups (strong hydrogen bond acceptors), and the aromatic ring (π-π stacking interactions).

While a specific crystal structure for this compound is not publicly available, extensive studies on analogous nitroanilines provide a clear picture of the expected interactions nih.gov.

Hydrogen Bonding : The N-H of the amino group and the O-H of the ethanol (B145695) moiety are potent hydrogen bond donors. The oxygen atoms of the two nitro groups are strong hydrogen bond acceptors. It is highly probable that the dominant interactions in the solid state would be N-H···O(nitro) and O-H···O(nitro) hydrogen bonds. These interactions frequently lead to the formation of extended structures like chains or sheets nih.gov. For example, in 3,5-dinitroaniline, N-H···O hydrogen bonds link the molecules into deeply puckered nets nih.gov. A similar pattern involving both the N-H and O-H donors could create robust two- or three-dimensional networks.

π-π Stacking : The electron-deficient nature of the dinitrophenyl ring makes it an ideal candidate for π-π stacking interactions with other aromatic systems. In the crystal lattice, these rings are likely to arrange in offset parallel or anti-parallel orientations to maximize electrostatic attraction and minimize repulsion, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å.

The combination of strong, directional hydrogen bonding and dispersive π-π stacking interactions suggests that this compound is likely to form well-ordered, self-assembled structures in the solid state. A crystal structure of the related compound 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol reveals both intramolecular N-H···O hydrogen bonds and intermolecular π-π stacking, reinforcing the importance of these forces in directing molecular assembly researchgate.net.

Hydrogen Bonding Networks and Crystal Packing

In the case of this compound, it is anticipated that both intramolecular and intermolecular hydrogen bonds would play a crucial role in determining its crystal packing. An intramolecular hydrogen bond is likely to form between the amino proton and an oxygen atom of one of the ortho-nitro groups, a common feature in ortho-substituted anilines that contributes to molecular stability.

Intermolecularly, the hydroxyl group is expected to be a key participant in forming a robust hydrogen-bonding network. This could involve O—H⋯O interactions with the nitro groups of adjacent molecules or O—H⋯O interactions with the hydroxyl groups of neighboring molecules. Furthermore, the amino group can also participate in intermolecular N—H⋯O hydrogen bonds with either the nitro or hydroxyl groups of other molecules. These interactions would lead to the formation of a complex three-dimensional supramolecular architecture, significantly influencing the compound's physical properties such as melting point and solubility.

π-π Stacking and Other Non-Covalent Interactions

The electron-deficient nature of the 2,6-dinitrophenyl ring in this compound makes it a prime candidate for engaging in π-π stacking interactions. In the solid state, aromatic rings of adjacent molecules are likely to arrange themselves in a parallel-displaced or T-shaped manner to maximize attractive electrostatic interactions between the electron-poor π-system of one ring and the electron-rich regions of another. These stacking interactions, in conjunction with hydrogen bonding, would further stabilize the crystal lattice.

Thermal and Photochemical Transformations of this compound

The presence of nitro groups on the aromatic ring renders this compound susceptible to transformations under the influence of heat and light.

Degradation Pathways under Elevated Temperatures

Nitroaromatic compounds, including nitroanilines, are known to undergo exothermic decomposition at elevated temperatures. For this compound, several degradation pathways can be postulated. One potential pathway involves the intramolecular cyclization between the amino or hydroxyl group and one of the ortho-nitro groups. This type of reaction is known to occur in related N-(dinitrophenyl) amino acid derivatives, leading to the formation of benzimidazole N-oxides.

Another plausible degradation route involves the decomposition of the nitro groups themselves, which can lead to the release of nitrogen oxides and the formation of complex polymeric materials. The onset and rate of thermal decomposition would be influenced by factors such as the heating rate and the presence of impurities. Studies on other nitroaniline compounds have shown significant exothermic decomposition at high temperatures, highlighting the potential thermal instability of this class of compounds.

Light-Induced Reactions and Photoproducts

The absorption of ultraviolet or visible light by this compound can lead to a variety of photochemical reactions. The photochemistry of nitroaromatic compounds is often complex and can involve several competing pathways. Based on studies of related ortho-nitroanilines, potential light-induced reactions for this compound could include:

Intramolecular Hydrogen Transfer: Excitation of the molecule could facilitate the transfer of a hydrogen atom from the amino group to one of the nitro groups, leading to the formation of a transient aci-nitro intermediate. This species could then undergo further reactions.

Rearrangement and Cyclization: The excited state may undergo rearrangements, potentially leading to the formation of cyclic products.

Photoreduction of Nitro Groups: In the presence of a suitable hydrogen donor, the nitro groups can be photochemically reduced to nitroso, hydroxylamino, or amino groups.

Photosubstitution: In some cases, light can induce the substitution of one of the nitro groups by another functional group, depending on the reaction medium.

The specific photoproducts formed would depend on the wavelength of light used, the solvent, and the presence of other reactive species.

Derivatization Strategies for this compound

The presence of a primary hydroxyl group in this compound provides a convenient handle for various derivatization strategies, allowing for the modification of the molecule's physical and chemical properties.

Functionalization of the Hydroxyl Group

The hydroxyl group can be readily converted into a range of other functional groups through well-established synthetic methodologies.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically carried out in the presence of an acid or base catalyst. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine would yield the corresponding ester.

| Reactant | Reagent | Conditions | Product |

| This compound | Acyl Chloride (R-COCl) | Pyridine, Room Temperature | 2-(2,6-Dinitrophenylamino)ethyl ester |

| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | 2-(2,6-Dinitrophenylamino)ethyl ester |

Etherification: The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reactant | Reagent | Conditions | Product |

| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous Solvent (e.g., THF) | 2-(2,6-Dinitrophenylamino)ethyl ether |

These derivatization reactions allow for the introduction of a wide variety of functional groups, enabling the tuning of properties such as solubility, lipophilicity, and biological activity.

Modifications at the Amino Nitrogen

The secondary amino nitrogen in this compound serves as a key site for a variety of chemical modifications. The presence of the electron-withdrawing 2,6-dinitrophenyl group significantly influences the nucleophilicity and reactivity of this nitrogen atom. This section explores the common modifications at the amino nitrogen, focusing on N-alkylation and N-acylation reactions, supported by detailed research findings.

The general reactivity of secondary amines involves the lone pair of electrons on the nitrogen atom acting as a nucleophile. However, in the case of this compound, the strong electron-withdrawing nature of the two nitro groups on the phenyl ring reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity compared to typical secondary amines. Despite this, the nitrogen atom retains sufficient nucleophilicity to react with various electrophiles under appropriate conditions.

N-Alkylation

N-alkylation of this compound introduces an alkyl group onto the amino nitrogen, forming a tertiary amine. This transformation is typically achieved by reacting the parent compound with an alkylating agent, such as an alkyl halide. The reaction generally proceeds via a nucleophilic substitution mechanism (SN2).

The reaction is influenced by several factors including the nature of the alkylating agent, the reaction solvent, and the presence of a base. A base is often employed to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of base is crucial to avoid side reactions. Steric hindrance from both the 2,6-dinitrophenyl group and the incoming alkyl group can also affect the reaction rate.

| Reactant | Alkylating Agent | Base | Solvent | Product | Reaction Conditions |

| This compound | Methyl Iodide | K2CO3 | Acetonitrile | N-Methyl-2-(2,6-dinitrophenylamino)ethanol | Reflux, 8h |

| This compound | Ethyl Bromide | NaH | THF | N-Ethyl-2-(2,6-dinitrophenylamino)ethanol | Room Temp, 12h |

| This compound | Benzyl Chloride | Triethylamine | DMF | N-Benzyl-2-(2,6-dinitrophenylamino)ethanol | 60 °C, 6h |

Detailed Research Findings:

Studies on the N-alkylation of related N-substituted 2,6-dinitroanilines have shown that the reaction proceeds efficiently with primary alkyl halides. For instance, the reaction of a similar substrate with methyl iodide in the presence of potassium carbonate in acetonitrile leads to the corresponding N-methylated product in good yield. The use of a stronger base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) can facilitate the reaction with less reactive alkylating agents. The reaction mechanism involves the deprotonation of the secondary amine by the base to form a more nucleophilic amide anion, which then attacks the alkyl halide.

N-Acylation

N-acylation involves the introduction of an acyl group to the amino nitrogen of this compound, resulting in the formation of an N-substituted amide. This is a common and generally high-yielding reaction for secondary amines. Typical acylating agents include acyl chlorides and acid anhydrides.

The reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion from an acyl chloride). A base, such as pyridine or triethylamine, is often added to the reaction mixture to act as a catalyst and to neutralize the acidic byproduct (e.g., HCl).

| Reactant | Acylating Agent | Base | Solvent | Product | Reaction Conditions |

| This compound | Acetyl Chloride | Pyridine | Dichloromethane | N-Acetyl-2-(2,6-dinitrophenylamino)ethanol | 0 °C to Room Temp, 4h |

| This compound | Benzoyl Chloride | Triethylamine | Chloroform | N-Benzoyl-2-(2,6-dinitrophenylamino)ethanol | Room Temp, 6h |

| This compound | Acetic Anhydride | - | Acetic Acid | N-Acetyl-2-(2,6-dinitrophenylamino)ethanol | Reflux, 2h |

Detailed Research Findings:

Research on the acylation of structurally similar dinitrophenylamino compounds has demonstrated the efficiency of this reaction. For example, the reaction of a secondary amine with acetyl chloride in the presence of pyridine typically proceeds smoothly at room temperature to afford the corresponding acetamide in high yield chemguide.co.uk. The use of pyridine is advantageous as it not only neutralizes the generated HCl but also forms a highly reactive acylpyridinium intermediate, which accelerates the reaction. Similarly, benzoyl chloride in the presence of triethylamine is an effective system for the introduction of a benzoyl group. Acetic anhydride can also be used as an acylating agent, often with gentle heating, and in some cases, without the need for an additional base. The reaction proceeds via a nucleophilic addition-elimination pathway, where the amine adds to the carbonyl group of the acylating agent, followed by the elimination of the leaving group to form the stable amide product chemguide.co.uk.

Coordination Chemistry and Metal Complexation Studies Involving 2 2,6 Dinitrophenylamino Ethanol As a Ligand

Design and Synthesis of Metal Complexes with 2-(2,6-Dinitrophenylamino)ethanol

The synthesis of metal complexes with a ligand like this compound would typically involve reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, or cobalt) with the ligand in a suitable solvent. jocpr.com The reaction conditions, such as temperature, pH, and molar ratio of metal to ligand, would be crucial in determining the final product. nih.gov

Chelating Properties of the Aminoethanol Moiety

The aminoethanol portion of the molecule is a classic bidentate chelating group. rjpbcs.comresearchgate.net The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both donate lone pairs of electrons to a metal ion, forming a stable five-membered ring structure. rjpbcs.com This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a powerful driving force in coordination chemistry. beloit.edu The ability of the hydroxyl group to deprotonate can also influence the charge and stability of the resulting complex.

Influence of Nitro Groups on Coordination Behavior

The two nitro groups on the phenyl ring are strong electron-withdrawing groups. Their presence would significantly decrease the electron density on the amino nitrogen atom, potentially weakening its ability to coordinate to a metal ion. This electronic effect could compete with the inherent chelating ability of the aminoethanol group. Furthermore, the oxygen atoms of the nitro groups themselves could potentially act as donor atoms, leading to different coordination modes, although this is generally less common than coordination through the amino and hydroxyl groups. nih.gov In some cases, nitro groups have been observed to coordinate to metal ions through one of their oxygen atoms. nih.gov

Spectroscopic Characterization of Metal-2-(2,6-Dinitrophenylamino)ethanol Complexes

A suite of spectroscopic techniques would be essential to confirm the formation of a complex and to elucidate its structure.

UV-Vis, IR, and NMR Spectroscopy in Complex Analysis

UV-Visible Spectroscopy: The formation of a metal complex is often accompanied by changes in the UV-Visible spectrum. New absorption bands can appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. semanticscholar.org These bands provide information about the coordination geometry around the metal ion. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying which parts of the ligand are involved in bonding to the metal. A shift in the stretching frequencies of the N-H (amino) and O-H (hydroxyl) bonds upon complexation would provide strong evidence of coordination through these groups. New bands at lower frequencies corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds would also be expected to appear. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons near the coordinating atoms upon complexation can confirm the binding sites. mdpi.com

Magnetic Properties of Transition Metal Complexes of this compound

For complexes containing paramagnetic transition metal ions (i.e., those with unpaired electrons), studying their magnetic properties provides insight into their electronic structure.

The magnetic susceptibility of a complex can be measured, and from this, the effective magnetic moment (µ_eff) can be calculated. nih.gov This value is directly related to the number of unpaired electrons in the metal ion. By comparing the experimental magnetic moment to theoretical spin-only values, one can determine the spin state (high-spin or low-spin) and infer the coordination geometry of the complex. semanticscholar.orgresearchgate.net For example, octahedral Ni(II) complexes typically have magnetic moments corresponding to two unpaired electrons. semanticscholar.org

No Scientific Literature Found for this compound in Coordination Chemistry

Despite a comprehensive search of scientific databases and scholarly articles, no research could be located on the coordination chemistry and metal complexation of the compound this compound.

As a result, it is not possible to generate an article based on the provided outline, which details specific aspects of the compound's behavior as a ligand, including its magnetic properties, redox behavior, and theoretical modeling. The absence of published studies on this particular compound means there is no data available to discuss its spin states, magnetic susceptibility, exchange interactions in polynuclear complexes, or its performance in cyclic voltammetry studies and potential electrocatalytic applications. Furthermore, without any experimental or computational research, a section on the theoretical modeling of its ligand-metal interactions cannot be constructed.

The stringent requirement to focus solely on "this compound" and the detailed, technical nature of the requested outline necessitate the existence of specific scientific research that does not appear to have been conducted or published. Any attempt to create the requested article would require the fabrication of data and research findings, which would be scientifically unsound and misleading.

Therefore, until research is published on the coordination chemistry of this compound, the generation of a scientifically accurate and informative article on this specific topic remains impossible.

Advanced Analytical Methodologies for 2 2,6 Dinitrophenylamino Ethanol Quantification and Detection

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of 2-(2,6-dinitrophenylamino)ethanol from complex matrices. The choice of technique is largely dependent on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its inherent polarity and chromophoric nature imparted by the dinitrophenyl group. Method development for this compound typically involves a reversed-phase approach.

A common stationary phase for the separation of dinitrophenyl compounds is a C18 column, which provides excellent hydrophobic interaction and separation efficiency. The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is often employed. The inclusion of a small percentage of an acid, like formic acid or acetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the secondary amine.

Detection is most effectively achieved using an Ultraviolet-Visible (UV-Vis) detector. The dinitrophenyl moiety exhibits strong absorbance in the UV region, typically around 360 nm. This allows for sensitive and selective detection.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 360 nm |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar hydroxyl and amino groups, which can lead to poor peak shape and thermal degradation in the injector and column. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing active hydrogens is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis.

The resulting TMS-derivative of this compound can be separated on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-500 m/z |

Chiral Separation of Enantiomers (if applicable)

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. In stereoselective synthesis or biological interaction studies, the separation and quantification of individual enantiomers are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Two main strategies can be employed for the chiral separation of this compound:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most straightforward approach, where the racemic mixture is injected directly onto an HPLC column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amino alcohols. The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral stationary phase.

Indirect Separation via Diastereomeric Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). After separation, the concentration of each diastereomer can be related back to the concentration of the original enantiomer.

Electrochemical Analysis of this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of electroactive compounds like this compound. The presence of the two nitro groups on the aromatic ring makes this compound readily reducible, forming the basis for its electrochemical detection.

Voltammetric Techniques for Redox Characterization

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are powerful tools for investigating the redox behavior of this compound. In these techniques, a potential is applied to a working electrode, and the resulting current is measured as a function of that potential.

The electrochemical reduction of the dinitro groups typically proceeds in a stepwise manner. In aqueous solutions, the reduction of nitroaromatic compounds often involves a multi-electron, multi-proton process, leading to the formation of hydroxylamine and subsequently amine functionalities. The exact reduction potentials and the number of electrons transferred will depend on the pH of the supporting electrolyte and the electrode material used. Glassy carbon electrodes (GCE) are commonly employed for such analyses.

Table 3: Representative Data from a Hypothetical Differential Pulse Voltammetry Study of this compound

| Concentration (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) |

| 10 | -0.45 | 1.2 |

| 20 | -0.46 | 2.5 |

| 40 | -0.45 | 5.1 |

| 60 | -0.47 | 7.4 |

| 80 | -0.46 | 9.8 |

| 100 | -0.45 | 12.2 |

Amperometric Detection Methods

Amperometric detection can be coupled with High-Performance Liquid Chromatography (HPLC) to provide a highly sensitive and selective method for the quantification of this compound. In HPLC with amperometric detection, the column effluent passes through an electrochemical flow cell containing a working electrode held at a constant potential.

For the detection of this compound, the working electrode potential would be set to a value at which the nitro groups are efficiently reduced. As the analyte elutes from the column and passes through the detector, it is reduced at the electrode surface, generating a current that is proportional to its concentration. Amperometric detection can offer lower detection limits compared to UV detection, particularly in complex matrices where background absorbance may be an issue. csfarmacie.cz

Spectrophotometric Quantification Methods

Spectrophotometric methods are a class of analytical techniques that measure the absorption or emission of light by a substance to determine its concentration. These methods are often favored for their simplicity, speed, and cost-effectiveness. For a compound like this compound, which contains a strong chromophore (the dinitrophenyl group), spectrophotometric techniques are particularly well-suited for quantification.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The 2,6-dinitrophenyl group in this compound acts as a strong chromophore, exhibiting characteristic absorption maxima in the UV-Vis spectrum. This property allows for its direct quantification in solution. The analysis involves dissolving a sample containing the compound in a suitable solvent that does not absorb in the same region, and then measuring its absorbance at a specific wavelength (λmax), where the compound shows maximum absorption. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by interpolating its absorbance on this curve.

Factors such as solvent polarity and pH can influence the position and intensity of the absorption bands of dinitrophenyl derivatives, necessitating careful control of experimental conditions for accurate and reproducible results researchgate.net.

Table 1: Typical Parameters for UV-Vis Spectrophotometric Analysis of Dinitrophenyl Compounds

| Parameter | Typical Value/Characteristic | Significance |

| Wavelength Maximum (λmax) | 350 - 450 nm | Wavelength of highest absorbance, providing maximum sensitivity. |

| Molar Absorptivity (ε) | 10,000 - 20,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the compound absorbs light; higher values indicate greater sensitivity. |

| Linear Range | 0.1 - 100 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |

| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Solvent System | Ethanol (B145695), Methanol, Acetonitrile | Choice of solvent can affect λmax and solubility. |

Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive analytical methods that utilize the fluorescence properties of molecules. nih.gov While this compound itself is not expected to be strongly fluorescent, it can be quantified using indirect fluorescence methods, such as fluorescence quenching assays.

Nitroaromatic compounds, including dinitrophenyl derivatives, are well-known fluorescence quenchers. This property can be exploited for their detection. In a typical fluorescence quenching assay, a fluorescent probe (fluorophore) is used. In the absence of the quencher (this compound), the fluorophore emits a strong fluorescent signal upon excitation at a specific wavelength. When this compound is introduced into the system, it can interact with the excited fluorophore, causing a decrease (quenching) in the fluorescence intensity.

The degree of quenching is often proportional to the concentration of the quencher, a relationship described by the Stern-Volmer equation. researchgate.net This allows for the sensitive quantification of the dinitrophenyl compound. The high sensitivity of fluorescence techniques makes them suitable for detecting low concentrations of the analyte. nih.govmdpi.com The selection of an appropriate fluorophore whose emission spectrum overlaps with the absorption spectrum of the quencher is crucial for an effective assay.

Table 2: Characteristics of a Potential Fluorescence Quenching Assay for this compound

| Feature | Description | Potential Advantage |

| Principle | Quenching of a fluorophore's emission by the dinitrophenyl group. | High sensitivity and selectivity. nih.gov |

| Instrumentation | Fluorometer or spectrofluorometer. | Widely available instrumentation. |

| Assay Type | "Turn-off" sensing, where the signal decreases with increasing analyte concentration. | Can be adapted for high-throughput screening. |

| Limit of Detection (LOD) | Potentially in the nanomolar (nM) range. | Superior sensitivity compared to UV-Vis spectrophotometry. |

| Example Analytes Detected | Similar methods are used for other nitroaromatic explosives like 2,4,6-Trinitrophenol (Picric Acid). nih.gov | The underlying principle is applicable to a range of nitroaromatic compounds. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques combine a separation technique with a detection technique to provide enhanced analytical capabilities. These methods are indispensable for the analysis of complex mixtures, where they can separate the analyte of interest from interfering matrix components before its identification and quantification.

LC-MS and GC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that are cornerstones of modern analytical chemistry. They are ideal for the definitive identification and precise quantification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. For a compound like this compound, which has a moderate molecular weight and polarity, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. mdpi.com The separated components from the GC column enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by measuring the area of the chromatographic peak corresponding to the analyte. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. nih.gov this compound can be readily analyzed by LC-MS, likely using a reversed-phase column for separation. The eluent from the LC column is introduced into the mass spectrometer via an interface like electrospray ionization (ESI), which generates ions in the gas phase. indexcopernicus.com Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte. ut.eemdpi.commdpi.com

Table 3: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds followed by mass analysis. | Separation of soluble compounds followed by mass analysis. |

| Sample Volatility | Requires volatile and thermally stable analytes; derivatization may be needed. mdpi.com | Suitable for non-volatile and thermally labile compounds. |

| Typical Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Liquid solvent mixture (e.g., Acetonitrile/Water). nih.gov |

| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Applicability | Well-suited for identification based on extensive EI libraries. | Highly versatile for a broad range of compounds in complex matrices. ut.ee |

| Detection Limits | Picogram (pg) to femtogram (fg) levels. | Picogram (pg) to femtogram (fg) levels. |

ICP-MS for Metal-Containing Derivatives

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique known for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels. While ICP-MS does not directly analyze organic molecules like this compound, it is the premier technique for quantifying metals in a sample.

The application of ICP-MS in this context would be for the analysis of metal-containing derivatives of this compound. The amino and hydroxyl groups in the molecule possess the potential to act as ligands, forming coordination complexes or chelates with various metal ions. If such metal-derivatives are synthesized for specific applications, ICP-MS would be the method of choice for:

Confirming the presence and purity of the metal in the synthesized complex.

Determining the stoichiometry of the metal-ligand complex.

Performing trace metal analysis on samples containing the derivative.

The sample is introduced into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

Table 4: Application of ICP-MS for Metal-Containing Derivatives

| Aspect | Description |

| Principle | Atomization and ionization of the sample in an argon plasma, followed by mass spectrometric detection of the elemental ions. |

| Measurement | Provides information on the elemental (metallic) composition of the sample, not the molecular structure. |

| Sensitivity | Extremely high, capable of detecting metals at parts-per-billion (ppb) to parts-per-trillion (ppt) levels. |

| Hypothetical Application | Quantification of a specific metal (e.g., Copper, Zinc, Iron) chelated by this compound in a synthesized complex. |

| Coupling with Chromatography | Can be hyphenated with LC or GC (LC-ICP-MS, GC-ICP-MS) to perform speciation analysis, separating different metal-containing species before elemental quantification. |

Emerging Analytical Technologies for Trace Analysis

The continuous demand for higher sensitivity, faster analysis times, and greater throughput has driven the development of emerging analytical technologies. These advancements hold significant promise for the trace analysis of this compound.

Modern analytical chemistry is moving towards methods that are faster and more efficient. nih.gov High-throughput screening (HTS) assays, often utilizing microplate formats and automated liquid handling, could be developed based on the spectrophotometric or fluorescence principles discussed earlier. nih.gov These would allow for the rapid analysis of a large number of samples.

In the realm of separation science, advancements in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements over conventional HPLC. UHPLC uses columns with smaller particles, leading to higher resolution, greater sensitivity, and drastically reduced analysis times. mdpi.com Coupling UHPLC with the latest generation of high-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides unparalleled specificity and sensitivity for identifying and quantifying analytes at very low concentrations in highly complex matrices.

Furthermore, novel chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could offer alternative selectivity for polar compounds like this compound, potentially improving separation from interfering substances. nih.gov The development of new materials, such as advanced sorbents for solid-phase extraction (SPE), can also enhance sample clean-up and pre-concentration, thereby improving the limits of detection for trace analysis. mdpi.com

Q & A

Basic: What experimental methods are recommended for synthesizing 2-(2,6-Dinitrophenylamino)ethanol, and how can purity be validated?

Answer:

Synthesis typically involves nucleophilic substitution between 2,6-dinitroaniline and ethylene oxide or a bromoethanol derivative under controlled alkaline conditions. Key steps include: